molecular formula C9H12ClN B3291864 (1S)-1-(2-Chlorophenyl)propylamine CAS No. 874098-10-9

(1S)-1-(2-Chlorophenyl)propylamine

Cat. No. B3291864
CAS RN: 874098-10-9
M. Wt: 169.65 g/mol
InChI Key: DSVIGDPJWCJAHL-VIFPVBQESA-N
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Description

(1S)-1-(2-Chlorophenyl)propylamine is a chemical compound that is also known as para-chloroamphetamine or PCA. It is a member of the amphetamine class of compounds and is structurally similar to other amphetamines such as methamphetamine and MDMA. PCA has been used as a research tool in various scientific studies due to its ability to selectively release serotonin and dopamine in the brain.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)propylamine has been used as a research tool in various scientific studies due to its ability to selectively release serotonin and dopamine in the brain. This compound has been used to study the effects of serotonin and dopamine on mood, behavior, and cognition. PCA has also been used as a research tool to study the neurobiological mechanisms underlying drug addiction and to develop new treatments for addiction.

Mechanism of Action

(1S)-1-(2-Chlorophenyl)propylamine acts as a selective serotonin and dopamine releasing agent (SSDRA). This means that it selectively releases serotonin and dopamine in the brain, leading to increased levels of these neurotransmitters. The release of these neurotransmitters is thought to be responsible for the mood-enhancing and stimulating effects of PCA.
Biochemical and Physiological Effects
The release of serotonin and dopamine in the brain by (1S)-1-(2-Chlorophenyl)propylamine has been shown to have various biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as increased levels of alertness, euphoria, and energy. PCA has also been shown to have effects on learning and memory, as well as on the reward system in the brain.

Advantages and Limitations for Lab Experiments

(1S)-1-(2-Chlorophenyl)propylamine has several advantages as a research tool. It is a selective serotonin and dopamine releasing agent, which allows researchers to study the effects of these neurotransmitters on various biological processes. PCA is also relatively easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of PCA in lab experiments. It is a controlled substance, which requires researchers to obtain special permits to use it in their studies. Additionally, the effects of PCA on humans are not well understood, which limits its use in human studies.

Future Directions

For research on (1S)-1-(2-Chlorophenyl)propylamine include the development of new treatments for drug addiction and the study of its effects on various biological processes.

properties

IUPAC Name

(1S)-1-(2-chlorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVIGDPJWCJAHL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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